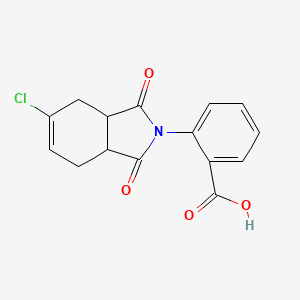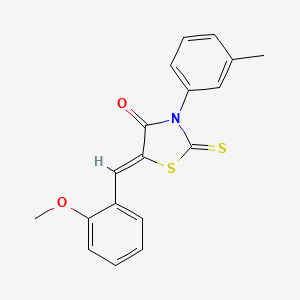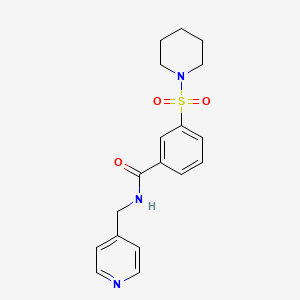![molecular formula C20H18N2O3S B5082812 2-phenoxy-N-{3-[(2-thienylacetyl)amino]phenyl}acetamide](/img/structure/B5082812.png)
2-phenoxy-N-{3-[(2-thienylacetyl)amino]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxy-N-{3-[(2-thienylacetyl)amino]phenyl}acetamide, also known as PTAA, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and drug discovery. PTAA belongs to the class of N-arylacetamides, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-phenoxy-N-{3-[(2-thienylacetyl)amino]phenyl}acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cell differentiation. It has also been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the cleavage of cellular proteins and DNA fragmentation. This compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-phenoxy-N-{3-[(2-thienylacetyl)amino]phenyl}acetamide in lab experiments is its diverse biological activities, which make it a promising candidate for drug discovery. This compound has also been shown to have low toxicity, making it a safe compound to work with in lab settings. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 2-phenoxy-N-{3-[(2-thienylacetyl)amino]phenyl}acetamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the study of the structure-activity relationship of this compound and its derivatives, which could lead to the discovery of more potent and selective compounds. Additionally, the development of new synthetic methods for this compound could improve its yield and purity, making it more accessible for research and drug development.
Conclusion
In conclusion, this compound is a chemical compound with diverse biological activities and potential applications in medicine and drug discovery. Its synthesis method has been well-established, and its mechanism of action is being actively studied. This compound has shown promising results in the treatment of cancer and neurodegenerative diseases, and its future directions include drug development and structure-activity relationship studies.
Synthesemethoden
2-phenoxy-N-{3-[(2-thienylacetyl)amino]phenyl}acetamide can be synthesized using a multi-step process that involves the reaction of 2-thienylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminophenylacetic acid to yield the desired product, this compound. This method has been reported to give high yields and good purity of this compound.
Wissenschaftliche Forschungsanwendungen
2-phenoxy-N-{3-[(2-thienylacetyl)amino]phenyl}acetamide has been extensively studied for its potential applications in medicine and drug discovery. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. This compound has also been reported to have antifungal, antibacterial, and antiviral activities. In addition, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[3-[(2-phenoxyacetyl)amino]phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c23-19(13-18-10-5-11-26-18)21-15-6-4-7-16(12-15)22-20(24)14-25-17-8-2-1-3-9-17/h1-12H,13-14H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMSKKUHVBSZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B5082751.png)
![2-methyl-4-(5-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)-3-butyn-2-ol](/img/structure/B5082757.png)

![1-(2-furoyl)-4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5082779.png)


![N-[(3-isopropyl-5-isoxazolyl)methyl]-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5082795.png)


![N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide](/img/structure/B5082829.png)
![ethyl 4-amino-2-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5082831.png)
![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoquinolinylmethyl)-N-methylmethanamine](/img/structure/B5082838.png)
